Anigorufone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anigorufone can be synthesized through the intramolecular Diels-Alder reaction of diarylheptanoids. This reaction involves the cyclization of a diarylheptanoid precursor to form the substituted tricyclic phenylphenalenone structure . The reaction conditions typically include ambient temperature and the presence of an ortho-quinone or hydroxyketone-bearing ring A, which contains the dienophile moiety .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seeds of Ensete superbum and Schiekia timida. The extraction process includes solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Anigorufone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized phenylphenalenone derivatives.

Reduction: Hydroxy derivatives of this compound.

Substitution: Substituted phenylphenalenone derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Applications

Model Compound in Organic Chemistry

Anigorufone serves as a model compound in organic chemistry for studying various reactions, including:

- Intramolecular Diels-Alder reactions : It is utilized to understand cycloaddition mechanisms.

- Oxidation and Reduction Reactions : this compound can undergo oxidation to form quinones and other derivatives, while reduction leads to hydroxy derivatives and substituted phenylphenalenone derivatives.

Biological Applications

Antinematode Activity

Research has demonstrated that this compound exhibits potent antinematode properties. A significant study highlighted its effectiveness against the root-knot nematode Radopholus similis. The findings indicated that:

- This compound was the most toxic compound tested against nematodes, leading to their mortality upon ingestion.

- The compound accumulates in lipid droplets within nematodes, causing metabolic dysfunction and eventual death .

Nematostatic Effects

In a bioassay examining the motility of R. similis, this compound demonstrated:

- Nematostatic Effect : At concentrations of 100 ppm, it immobilized 89% of nematodes after 72 hours.

- Concentration-Dependent Activity : The IC50 values were determined at 59 µg/mL for 24 hours, decreasing to 23 µg/mL after 72 hours .

Medicinal Applications

Leishmanicidal Activity

This compound has shown promise as a leishmanicidal agent. In studies evaluating its effects on Leishmania donovani and Leishmania infantum, it exhibited:

- Low LC50 Values : For promastigotes, the LC50 was found to be 12.0 µg/mL, indicating high potency.

- Targeting Mitochondrial Respiration : The compound disrupts ATP production in parasites, making it a potential candidate for new treatments against leishmaniasis .

Summary of Key Findings

Case Studies

- Nematode Resistance in Bananas

- Antifungal Properties

Mécanisme D'action

The mechanism of action of anigorufone involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects through various pathways, including the inhibition of specific enzymes and modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interact with cellular signaling pathways and metabolic enzymes .

Comparaison Avec Des Composés Similaires

Anigorufone is unique among phenylphenalenones due to its specific structural features and biological activities. Similar compounds include:

Lachnanthocarpone: Another phenylphenalenone with a similar structure but different oxygenation pattern.

Phenylphenalenone Derivatives: Various derivatives with different substituents on the phenyl ring or naphthalene skeleton.

This compound stands out due to its specific biosynthetic pathway and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Anigorufone, a phenyl-phenalenone phytoalexin derived from the banana plant (Musa acuminata), has garnered attention for its diverse biological activities, particularly its antifungal and nematocidal properties. This compound is synthesized in response to fungal infections, specifically by the pathogen Fusarium oxysporum, which causes Panama disease in bananas. Below, we explore the biological activity of this compound, supported by case studies and research findings.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against human pathogens and parasites. Research indicates that it demonstrates leishmanicidal activity against Leishmania donovani and Leishmania infantum. The effective concentrations (EC50) for this compound were found to be between 33.5 μg/ml and 59.6 μg/ml for different strains of Leishmania, making it a promising candidate for further development as a therapeutic agent against leishmaniasis .

Table 1: Leishmanicidal Activity of this compound

| Compound | EC50 (μg/ml) | LC50 (μg/ml) on Promastigotes | LC50 (μg/ml) on Amastigotes |

|---|---|---|---|

| This compound | 33.5 - 59.6 | 12.0 | 15.6 |

| REF20 | - | 10.3 | Similar |

| REF5 | - | Higher than this compound | Higher than this compound |

Nematocidal Activity

This compound has also been shown to possess potent nematocidal activity against Radopholus similis, a root-knot nematode that affects banana crops. In vitro bioassays have demonstrated that this compound is highly effective at inhibiting nematode motility, with an IC50 value of 59 μg/ml after 24 hours of exposure, decreasing to 23 μg/ml after 72 hours . The compound induces the formation of large lipid-anigorufone complexes within the nematodes, leading to their eventual death.

Table 2: Nematocidal Effects of this compound

| Concentration (ppm) | % Immotile Nematodes (24h) | % Immotile Nematodes (48h) | % Immotile Nematodes (72h) |

|---|---|---|---|

| 10 | 26% | - | - |

| 40 | 50.2% | - | - |

| 100 | 74.3% | - | - |

The mechanism through which this compound exerts its biological effects involves targeting mitochondrial functions in parasites and disrupting cellular integrity in nematodes. Studies indicate that this compound does not significantly permeabilize membranes but rather inhibits ATP production by interfering with the mitochondrial respiratory chain .

In nematodes, the accumulation of lipid droplets containing this compound appears to displace internal organs, leading to metabolic dysfunction and ultimately death .

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of various fungal strains, supporting its potential as a natural antifungal agent .

- Nematode Resistance : Research highlighted that resistant banana cultivars accumulate higher concentrations of this compound at infection sites compared to susceptible varieties, suggesting a mechanism of induced plant defense through localized toxin production .

- Chemical Analysis : Advanced imaging techniques confirmed the presence and localization of this compound within nematodes post-exposure, providing insights into its mode of action at the cellular level .

Propriétés

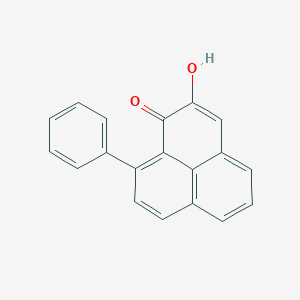

IUPAC Name |

2-hydroxy-9-phenylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJXELQAJQSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291917 | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56252-32-5 | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-9-phenyl-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 125 °C | |

| Record name | Anigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.